molecular formula C16H23N3O6S B2932178 N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide CAS No. 872986-33-9

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2932178
CAS No.: 872986-33-9
M. Wt: 385.44
InChI Key: DNJUORFWPUZWNC-UHFFFAOYSA-N
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Description

The compound N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a sulfonamide derivative featuring a 1,3-oxazinan ring core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and an ethanediamide side chain. The benzenesulfonyl moiety is para-methoxy and meta-methyl substituted, which confers distinct electronic and steric properties. The ethanediamide group (N-methyl and N'-alkyl substituents) likely enhances solubility and modulates binding interactions.

Properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-11-9-12(5-6-13(11)24-3)26(22,23)19-7-4-8-25-14(19)10-18-16(21)15(20)17-2/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUORFWPUZWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of 4-methoxy-3-methylbenzaldehyde This intermediate is then subjected to a series of reactions, including sulfonylation and cyclization, to form the oxazinan ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Benzenesulfonyl Substituents Oxazinan Substituents Ethanediamide Substituents Key Properties/Applications References
Target Compound 4-methoxy-3-methyl Methyl N-methyl Enhanced lipophilicity, potential stability from electron-donating groups
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-fluoro-2-methyl Methyl N'-(2-methoxybenzyl) Electron-withdrawing fluorine; potential for C–H functionalization
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-fluoro Methyl N'-[2-(2-methoxyphenyl)ethyl] Increased solubility from methoxy groups; undefined stereochemistry
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 4-methyl (sulfonamide) Pyrazolo-pyrimidin N-methyl Melting point 175–178°C; mass 589.1 Da
Key Observations:

Fluorine substitution (e.g., 4-fluoro-2-methyl in ) may enhance metabolic resistance but reduce solubility .

Synthetic Routes: Analogs in and were synthesized via substitution (tosyl → azide) or acylation (benzoyl chloride + amino alcohol), suggesting possible routes for the target compound’s synthesis .

Physicochemical and Spectroscopic Properties

  • Melting Points : The pyrazolo-pyrimidin sulfonamide in exhibits a melting point of 175–178°C, hinting at high thermal stability for sulfonamide-containing heterocycles .
  • Spectroscopic Characterization : Analogs in –3 were validated via NMR, IR, and X-ray, underscoring the importance of these techniques for confirming sulfonamide and oxazinan regiochemistry .

Biological Activity

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an oxazinan ring and a sulfonyl group, which are critical for its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N3O6SC_{20}H_{31}N_{3}O_{6}S with a molecular weight of 441.5 g/mol. The compound's structure is characterized by:

Feature Description
Oxazinan ring A five-membered ring containing nitrogen, contributing to its reactivity and biological interactions.
Sulfonyl group Enhances solubility and biological activity.
Methoxy groups Potentially influence pharmacokinetics and receptor interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In preclinical studies, it has been shown to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activities and cellular pathways crucial for cancer cell survival.
  • Cell Line Studies :
    • In vitro studies have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian carcinoma).
    • IC50 values for these cell lines ranged from 4.47 to 52.8 µM, indicating a potent antiproliferative effect .

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows promising antimicrobial activity.

  • Spectrum of Activity : It has been evaluated against various bacterial strains, displaying effectiveness in inhibiting growth.
  • Potential Applications : The antimicrobial properties suggest potential use in treating infections or as a lead compound for developing new antibiotics.

Study 1: Anticancer Evaluation

A study conducted on a series of oxazinonaphthalene derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against resistant cancer cell lines. The study utilized flow cytometry to assess cell cycle arrest at the G2/M phase, confirming the compound's ability to disrupt normal cellular processes .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and tubulin proteins. These studies indicated that the compound could effectively bind to the colchicine-binding site of tubulin, providing insights into its potential mechanism as an antitumor agent .

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